![molecular formula C25H27FN4O9 B2415476 4-(4-fluorophenyl)-N-(3-morpholinopropyl)phthalazin-1-amine dioxalate CAS No. 1051924-54-9](/img/structure/B2415476.png)
4-(4-fluorophenyl)-N-(3-morpholinopropyl)phthalazin-1-amine dioxalate
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Description
4-(4-fluorophenyl)-N-(3-morpholinopropyl)phthalazin-1-amine dioxalate, also known as FPMPA, is a chemical compound that belongs to the phthalazinamine family. FPMPA has been extensively studied due to its potential applications in scientific research, particularly in the field of neuroscience.
Scientific Research Applications
Synthesis and Antimicrobial Activities
Research has shown the development of novel compounds through synthetic chemistry methods that involve morpholine or other amine components, showcasing antimicrobial activities against various microorganisms. These studies highlight the compound's potential in the field of antimicrobial drug development. For example, Bektaş et al. (2007) synthesized novel 1,2,4-triazole derivatives, including compounds with morpholine components, and found them to possess good or moderate antimicrobial activities against tested microorganisms Bektaş, H., Karaali, N., Sahin, D., Demirbaş, A., Karaoglu, S., & Demirbas, N. (2007). Synthesis and Antimicrobial Activities of Some New 1,2,4-Triazole Derivatives. Molecules, 15(4), 2427-2438.
Chemical Synthesis and Reactions
Efficient synthesis techniques have been developed for creating compounds with potential as NK(1) receptor antagonists, highlighting the importance of the structural components such as fluorophenyl and morpholine. Brands et al. (2003) described an efficient synthesis of Aprepitant, demonstrating the chemical versatility and potential therapeutic applications of such compounds Brands, K., Payack, J., Rosen, J., Nelson, T., Candelario, A., Huffman, M., Zhao, M. M., Li, J., Craig, B., Song, Z., Tschaen, D., Hansen, K., Devine, P. N., Pye, P., Rossen, K., Dormer, P., Reamer, R., Welch, C., Mathre, D., Tsou, N., Mcnamara, J., & Reider, P. (2003). Efficient synthesis of NK(1) receptor antagonist aprepitant using a crystallization-induced diastereoselective transformation. Journal of the American Chemical Society, 125(8), 2129-2135.
properties
IUPAC Name |
4-(4-fluorophenyl)-N-(3-morpholin-4-ylpropyl)phthalazin-1-amine;oxalic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23FN4O.2C2H2O4/c22-17-8-6-16(7-9-17)20-18-4-1-2-5-19(18)21(25-24-20)23-10-3-11-26-12-14-27-15-13-26;2*3-1(4)2(5)6/h1-2,4-9H,3,10-15H2,(H,23,25);2*(H,3,4)(H,5,6) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWBFXQDWCIKWFN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCNC2=NN=C(C3=CC=CC=C32)C4=CC=C(C=C4)F.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27FN4O9 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
546.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-fluorophenyl)-N-(3-morpholinopropyl)phthalazin-1-amine dioxalate |
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